![molecular formula C10H14ClNO3 B2756582 Methyl 4-(2-aminoethoxy)benzoate hydrochloride CAS No. 210113-85-2](/img/structure/B2756582.png)
Methyl 4-(2-aminoethoxy)benzoate hydrochloride
Overview
Description
“Methyl 4-(2-aminoethoxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 210113-85-2 . It has a molecular weight of 231.68 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” is1S/C10H13NO3.ClH/c1-13-10 (12)8-2-4-9 (5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-(2-aminoethoxy)benzoate hydrochloride” is a solid at room temperature . It has a molecular weight of 231.68 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis Pathways and Derivatives
Methyl 4-(2-aminoethoxy)benzoate hydrochloride has been studied in the context of synthesizing novel compounds. For instance, Tang, Zhu, and Luo (2006) explored efficient routes for synthesizing 4‐[(2‐aminoethoxy)methyl]benzophenone, a derivative of the compound, demonstrating its versatility in chemical synthesis (Tang, Zhu, & Luo, 2006).
Interaction with Cyclodextrin Nanocages
The interaction of similar compounds with nanocages has been a point of interest. For example, Tormo, Organero, and Douhal (2005) studied the effects of nanocavity confinement on analogues of this compound, highlighting its potential in drug photochemistry and photophysics within organic systems (Tormo, Organero, & Douhal, 2005).
Utility in N-Phthaloylation
The compound's derivatives also play a role in chemical processes like N-phthaloylation. Casimir, Guichard, and Briand (2002) described the use of a similar compound, methyl 2-((succinimidooxy)carbonyl)benzoate, for N-phthaloylation, showing its application in modifying amino acids and peptides (Casimir, Guichard, & Briand, 2002).
Applications in Material Science
The compound and its derivatives have implications in material science as well. For instance, Yu et al. (2016) discussed the synthesis of methyl 2-(chlorosulfonyl)benzoate, a related compound, emphasizing its role in the development of materials through processes like continuous-flow diazotization (Yu et al., 2016).
Role in Antispasmodic Agents
In medicinal chemistry, derivatives of this compound have been explored for therapeutic applications. Bal-Tembe et al. (1997) studied ester analogues of a compound closely related to methyl 4-(2-aminoethoxy)benzoate hydrochloride, showing its potential as an antispasmodic agent (Bal-Tembe et al., 1997).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKLMHVRCUIUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethoxy)benzoate hydrochloride | |
CAS RN |
210113-85-2 | |
Record name | methyl 4-(2-aminoethoxy)benzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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